3-Ethyl-2-phenylmorpholine
Overview
Description
Phenetrazine (hydrochloride) is a sympathomimetic drug primarily used as an appetite suppressant. It was first synthesized in 1952 and was marketed under the brand name Preludin. The compound is known for its stimulant effects, similar to those of amphetamines, and has been used in the treatment of obesity. due to its potential for abuse and addiction, it has been withdrawn from the market in many countries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenetrazine (hydrochloride) can be synthesized through various methods. One common synthetic route involves the reaction of 2-phenyl-3-methylmorpholine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in a suitable solvent, such as chloroform, and then isolating the product through crystallization .
Industrial Production Methods
Industrial production of phenetrazine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization and dried to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Phenetrazine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert phenetrazine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenetrazine oxides, while reduction can produce reduced phenetrazine derivatives .
Scientific Research Applications
Phenetrazine (hydrochloride) has been extensively studied for its various applications in scientific research:
Mechanism of Action
Phenetrazine (hydrochloride) exerts its effects by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. This leads to an increase in the release of these monoamines into the extraneuronal space. The compound also acts as a monoamine oxidase inhibitor, further enhancing the levels of these neurotransmitters. The increased levels of norepinephrine and dopamine result in appetite suppression and central nervous system stimulation .
Comparison with Similar Compounds
Phenetrazine (hydrochloride) is often compared with other stimulant compounds, such as:
Amphetamines: Both phenetrazine and amphetamines are sympathomimetic amines with similar stimulant effects.
Phendimetrazine: An analogue of phenetrazine, phendimetrazine functions as a prodrug and is used as an appetite suppressant.
Ethcathinone: Another stimulant with a similar structure, ethcathinone is known for its anorectic effects but differs in its pharmacokinetic properties.
Phenetrazine’s unique structure, which includes a morpholine ring, distinguishes it from other stimulants and contributes to its specific pharmacological profile .
Properties
IUPAC Name |
3-ethyl-2-phenylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAVIHZFHQQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342627 | |
Record name | Phenetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100368-98-7 | |
Record name | Phenetrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100368987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENETRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT2R95YBRR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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